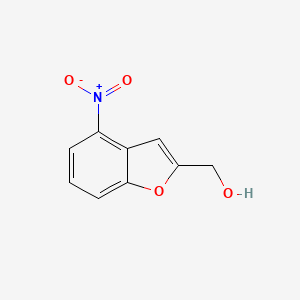

(4-Nitrobenzofuran-2-yl)methanol

Description

(4-Nitrobenzofuran-2-yl)methanol is a nitro-substituted benzofuran derivative with a hydroxymethyl group at position 2 of the benzofuran core. The nitro group at position 4 introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

(4-nitro-1-benzofuran-2-yl)methanol |

InChI |

InChI=1S/C9H7NO4/c11-5-6-4-7-8(10(12)13)2-1-3-9(7)14-6/h1-4,11H,5H2 |

InChI Key |

VOTVCDAXPKIDBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(OC2=C1)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (4-Nitrobenzofuran-2-yl)methanol, enabling comparative analysis:

[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol

- Molecular Formula: C₁₂H₁₁NO₄

- Molecular Weight : 233.22 g/mol

- Key Features: A furan ring substituted with a methanol group at position 2. A phenyl ring attached to position 5 of the furan, bearing a methyl group (position 4) and nitro group (position 3).

- Structural Differences: The absence of the benzofuran system distinguishes this compound from the target molecule.

- Data Source : The SDF file and InChIKey (LFQSCWFLJHTTHZ-UHFFFAOYSA-N) enable 3D structural analysis and computational modeling .

4-(4-Nitrophenyl)benzyl Alcohol

- Molecular Formula: C₁₃H₁₁NO₃

- Molecular Weight : 229.23 g/mol

- Key Features :

- A biphenyl system with a nitro group (para position) on one phenyl ring and a hydroxymethyl group on the adjacent ring.

- Structural Differences :

- The biphenyl framework lacks the oxygen heteroatom present in benzofuran, reducing electronic conjugation and altering solubility.

- The linear structure may increase crystallinity compared to the angular benzofuran system.

- Data Source: Synonyms and supplier listings suggest industrial relevance, particularly in fine chemical synthesis .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Structure |

|---|---|---|---|---|

| This compound | C₉H₇NO₄ | ~193.16* | Nitro (C4), Methanol (C2) | Benzofuran |

| [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol | C₁₂H₁₁NO₄ | 233.22 | Methyl (C4), Nitro (C3), Methanol (C2) | Furan-phenyl |

| 4-(4-Nitrophenyl)benzyl alcohol | C₁₃H₁₁NO₃ | 229.23 | Nitro (C4), Methanol (benzyl) | Biphenyl |

*Calculated based on assumed molecular formula; experimental validation required.

Research Findings and Implications

- Reactivity: The nitro group in this compound likely enhances electrophilic substitution reactivity at electron-rich positions of the benzofuran ring, similar to nitrobenzene derivatives. In contrast, the methyl group in [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol may sterically hinder such reactions .

- Solubility: The hydroxymethyl group in all three compounds improves water solubility compared to non-polar analogs. However, the benzofuran core’s planar structure may reduce solubility relative to the flexible biphenyl system .

- Applications :

- Benzofuran derivatives are explored as kinase inhibitors or fluorescent probes, whereas biphenyl alcohols are often intermediates in agrochemical synthesis. Structural differences dictate niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.